molecular formula C15H17NOS B14526884 4-[(5-Phenylthiophen-2-yl)methyl]morpholine CAS No. 62403-41-2

4-[(5-Phenylthiophen-2-yl)methyl]morpholine

Cat. No.: B14526884
CAS No.: 62403-41-2
M. Wt: 259.4 g/mol
InChI Key: CIMJKEQWRZBPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Phenylthiophen-2-yl)methyl]morpholine is a compound that features a morpholine ring substituted with a 5-phenylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Phenylthiophen-2-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable thiophene derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated thiophene derivative under basic conditions. For example, 5-phenyl-2-bromothiophene can be reacted with morpholine in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Phenylthiophen-2-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyl group can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Bases such as sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(5-Phenylthiophen-2-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[(5-Phenylthiophen-2-yl)methyl]morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 5-phenylthiophene and 2-bromothiophene share structural similarities.

    Morpholine Derivatives: Compounds like N-methylmorpholine and 4-tosylmorpholine are structurally related.

Uniqueness

4-[(5-Phenylthiophen-2-yl)methyl]morpholine is unique due to the combination of the morpholine ring and the phenylthiophene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62403-41-2

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

4-[(5-phenylthiophen-2-yl)methyl]morpholine

InChI

InChI=1S/C15H17NOS/c1-2-4-13(5-3-1)15-7-6-14(18-15)12-16-8-10-17-11-9-16/h1-7H,8-12H2

InChI Key

CIMJKEQWRZBPHN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.